molecular formula C14H12F3NO2S B1313477 Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate CAS No. 78743-00-7

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate

Cat. No. B1313477
CAS RN: 78743-00-7
M. Wt: 315.31 g/mol
InChI Key: HKPMEWPCXFJKTB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . Its molecular weight is 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate . It is stored at a temperature of 28 C .


Molecular Structure Analysis

The molecular formula of this compound is C14H12F3NO2S . The InChI code is 1S/C14H13F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8,21H,2,7H2,1H3 .

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel Compounds Synthesis: Research has led to the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, exploring the chemical versatility of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate derivatives. These compounds are established through elemental analysis, spectral data, and alternative synthesis methods (Abdelhamid & Afifi, 2010).
  • Structural Analysis: The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined, offering insights into its molecular configuration and potential for further chemical modifications (DyaveGowda et al., 2002).

Biological Activity

  • Glucosidase Inhibition: A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited significant α-glucosidase and β-glucosidase inhibition activities, suggesting their potential as therapeutic agents for diseases like diabetes. The study includes molecular docking to understand the interaction with the enzyme's active sites (Babar et al., 2017).
  • Antimicrobial and Anti-inflammatory Potential: Synthesized derivatives containing this compound have been evaluated for antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains. Additionally, anti-inflammatory and analgesic activities were observed in compounds with specific halogen substitutions, highlighting the therapeutic potential of these compounds (Attimarad et al., 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as a ligand or inhibitor . This compound can interact with enzymes such as peroxisome proliferator-activated receptors, influencing their activity and modulating metabolic processes . Additionally, it may bind to proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators . Additionally, it can bind to transcription factors, altering gene expression and affecting cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or it may be found in the cytoplasm where it can influence metabolic enzymes .

properties

IUPAC Name

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPMEWPCXFJKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513806
Record name Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78743-00-7
Record name Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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